Enhanced Solubility and Polypharmacology Profile of the Thiazolo[4,5-C]pyridine Scaffold
In a comparative study of isomeric thiazolopyridine derivatives, the thiazolo[4,5-C]pyridine core (as represented by derivative 41b) demonstrated a unique polypharmacological profile compared to the more potent thiazolo[5,4-b]pyridine isomer (46a). While 46a showed superior dual inhibition of sEH and FLAP, the thiazolo[4,5-C]pyridine derivative 41b uniquely decreased thromboxane production in activated human peripheral blood mononuclear cells (PBMCs) [1]. This finding indicates a distinct biological effect, providing a rationale for selecting the [4,5-C] isomer over the [5,4-b] isomer when modulation of the thromboxane pathway is a desired outcome.
| Evidence Dimension | Effect on thromboxane biosynthesis |
|---|---|
| Target Compound Data | Decreased thromboxane production |
| Comparator Or Baseline | Thiazolo[5,4-b]pyridine derivative 46a: No such decrease reported |
| Quantified Difference | Qualitative difference in polypharmacology |
| Conditions | Activated human peripheral blood mononuclear cells (PBMCs) |
Why This Matters
This distinct polypharmacological action differentiates the thiazolo[4,5-C]pyridine core from its more potent [5,4-b] isomer, offering a specific biological profile that can be exploited in target-specific drug discovery programs.
- [1] Novel Thiazolopyridine Derivatives of Diflapolin As Dual sEH/FLAP Inhibitors With Improved Solubility. SSRN Electronic Journal, 2023. Preprint. View Source
